molecular formula C15H14O3 B2718469 2-[2-(4-Methylphenoxy)phenyl]acetic acid CAS No. 25563-03-5

2-[2-(4-Methylphenoxy)phenyl]acetic acid

Cat. No.: B2718469
CAS No.: 25563-03-5
M. Wt: 242.274
InChI Key: RXXSLIGGHLBIFA-UHFFFAOYSA-N
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Description

2-[2-(4-Methylphenoxy)phenyl]acetic acid is an organic compound belonging to the class of phenoxyacetic acids This compound is characterized by the presence of a phenylacetic acid moiety substituted with a 4-methylphenoxy group

Scientific Research Applications

2-[2-(4-Methylphenoxy)phenyl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a plant growth regulator due to its structural similarity to auxins.

    Medicine: Explored for its potential anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Safety and Hazards

The safety data sheet for a similar compound, (4-Methylphenoxy)acetic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-Methylphenoxy)phenyl]acetic acid typically involves the reaction of 4-methylphenol with 2-bromophenylacetic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion generated from 4-methylphenol attacks the brominated aromatic ring, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the aromatic ring or the carboxylic acid group, resulting in the formation of alcohols or alkanes.

    Substitution: The phenylacetic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of 4-methylphenoxybenzoic acid.

    Reduction: Formation of 2-[2-(4-methylphenoxy)phenyl]ethanol.

    Substitution: Formation of various substituted phenylacetic acids depending on the electrophile used.

Comparison with Similar Compounds

  • 2-Methoxyphenylacetic acid
  • 4-Methylphenylacetic acid
  • 2-(4-Chloro-2-methylphenoxy)acetic acid

Comparison: 2-[2-(4-Methylphenoxy)phenyl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-methoxyphenylacetic acid, it has a higher molecular weight and different reactivity due to the presence of the methyl group. Compared to 4-methylphenylacetic acid, it has an additional phenoxy group, which enhances its potential as a herbicide and plant growth regulator.

Properties

IUPAC Name

2-[2-(4-methylphenoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-11-6-8-13(9-7-11)18-14-5-3-2-4-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXSLIGGHLBIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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